GABAA Partial Agonism: THIP vs. Isoguvacine
THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol) exhibits an IC50 of 1.3 ± 0.3 μM at GABAA receptors, compared to 9.3 ± 2.6 μM for the non-annulated analog 4-PIOL [1]. Relative to the full agonist isoguvacine (100% efficacy), THIP achieves 30-35% efficacy, classifying it as a partial agonist with reduced maximal response while retaining significant receptor affinity [2]. This partial agonist profile is critical for therapeutic applications requiring modulation without over-suppression.
| Evidence Dimension | GABAA receptor binding affinity (IC50) and relative efficacy |
|---|---|
| Target Compound Data | THIP: IC50 = 1.3 ± 0.3 μM; Relative efficacy = 30-35% of isoguvacine maximum |
| Comparator Or Baseline | 4-PIOL: IC50 = 9.3 ± 2.6 μM; Relative efficacy = 30-35%; Isoguvacine: full agonist, 100% efficacy baseline |
| Quantified Difference | THIP is 7.2-fold more potent than 4-PIOL (1.3 μM vs 9.3 μM); both are partial agonists with similar efficacy levels |
| Conditions | Rat cerebral cortical cultured neurons, whole-cell patch-clamp electrophysiology |
Why This Matters
The 7.2-fold higher potency of THIP relative to the non-annulated analog 4-PIOL directly impacts dosing requirements and compound procurement specifications in GABAA-focused drug discovery programs.
- [1] Frølund B, Kristiansen U, Brehm L, Hansen AB, Krogsgaard-Larsen P, Falch E. Partial GABAA receptor agonists. Synthesis and in vitro pharmacology of a series of nonannulated analogs of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol. J Med Chem. 1995;38(17):3287-96. doi:10.1021/jm00017a014 View Source
- [2] Frølund B, Kristiansen U, Brehm L, Hansen AB, Krogsgaard-Larsen P, Falch E. Partial GABAA receptor agonists. Synthesis and in vitro pharmacology of a series of nonannulated analogs of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol. J Med Chem. 1995;38(17):3287-96. doi:10.1021/jm00017a014 View Source
